molecular formula C27H25NO B1400630 2-[3-(Tritylamino)phenyl]ethanol CAS No. 1253582-05-6

2-[3-(Tritylamino)phenyl]ethanol

Cat. No.: B1400630
CAS No.: 1253582-05-6
M. Wt: 379.5 g/mol
InChI Key: DEZMVEAKXUTLOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[3-(Tritylamino)phenyl]ethanol involves a mixture of isopropanol, diethylaminc, ethanolamine, and triphenylchloromethane. The mixture is stirred at room temperature for 3 hours. The resulting solution is then poured into ice-cold water under continuous stirring. The precipitate is filtered off and dried. The crude product is digested in toluene, then filtered off and dried in vacuo at 60° C. This process yields about 85% of the pure desired compound.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trityl group (three phenyl groups attached to a single carbon atom) and an ethanol group. The trityl group contributes to the molecule’s large size and complexity.


Chemical Reactions Analysis

The chemical reactions of alcohols like this compound mainly occur at the functional group, but some involve hydrogen atoms attached to the OH-bearing carbon atom or to an adjacent carbon atom. Two major types of reactions are dehydration and oxidation .


Physical And Chemical Properties Analysis

Alcohols have a tetrahedral geometry around the oxygen atom due to sp3 hybridization. The presence of a highly electronegative oxygen gives alcohols a relatively high dipole moment. Alcohols contain an extremely polar covalent O-H bond, which leads to hydrogen bonding .

Safety and Hazards

Ethanol, a type of alcohol, is flammable and can cause fires and explosions. It has a flash point at atmospheric pressure around 14 °C. Ethanol is harmful by ingestion, inhalation, or by skin absorption. Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system. Ingestion can lead to a series of symptoms including headaches, nausea, vomiting, and a state of intoxication .

Properties

IUPAC Name

2-[3-(tritylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO/c29-20-19-22-11-10-18-26(21-22)28-27(23-12-4-1-5-13-23,24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-18,21,28-29H,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZMVEAKXUTLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC=CC(=C4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of [3-(tritylamino)phenyl]acetic acid (30.00 g, 76.24 mmol) in THF (126 mL) under nitrogen at 0° C. was added dropwise a solution of borane dimethyl sulfide complex in THF (2 M, 76.2 mL, 152 mmol) over a period of 45 min while maintaining the temperature at ≦1.8° C. The resulting slightly yellow homogeneous solution was stirred at room temperature for 18 h. Saturated aqueous sodium bicarbonate solution (˜300 mL) was added slowly (strongly effervescent upon initial addition) and the resulting mixture was stirred at room temperature overnight. The mixture was extracted with EtOAc (2ט330 mL) and the combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to give the title compound (25.6 g, 86% yield) as a white solid.
Name
[3-(tritylamino)phenyl]acetic acid
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
76.2 mL
Type
solvent
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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